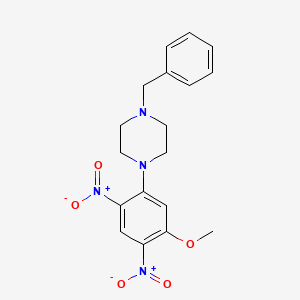
1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. BDMP belongs to the family of piperazines, which are heterocyclic compounds that have been widely used in medicinal chemistry due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine is not fully understood. However, it has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has also been shown to have affinity for other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors.
Biochemical and physiological effects:
1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has also been shown to have antipsychotic effects, as it can block the activity of dopamine receptors.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has a well-defined mechanism of action and has been extensively studied for its pharmacological properties. However, there are also limitations to the use of 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine in lab experiments. It has a relatively short half-life, which may limit its usefulness in certain studies. Additionally, 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been shown to have potential toxicity at high doses, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine. One area of interest is the development of more potent and selective compounds that target the 5-HT2A receptor. Additionally, there is interest in investigating the potential use of 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine and related compounds in the treatment of various psychiatric disorders, such as depression, anxiety, and schizophrenia. Further research is also needed to fully understand the mechanism of action of 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine and its potential effects on the brain and body.
Méthodes De Synthèse
The synthesis of 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine can be achieved through several methods, including the reaction of 1-benzylpiperazine with 5-methoxy-2,4-dinitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 1-benzylpiperazine with 5-methoxy-2,4-dinitrophenyl isocyanate in the presence of a catalyst. The synthesis of 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been extensively studied for its potential pharmacological applications. It has been shown to have significant affinity for serotonin receptors, particularly the 5-HT2A receptor. 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has also been investigated for its potential use as a radioligand for imaging studies of the brain. Additionally, 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been studied for its potential use in the treatment of various psychiatric disorders, such as depression and anxiety.
Propriétés
IUPAC Name |
1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-27-18-12-15(16(21(23)24)11-17(18)22(25)26)20-9-7-19(8-10-20)13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWIESAVKJSHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-3-[(1-benzyl-4-piperidinyl)oxy]benzamide](/img/structure/B5110686.png)
![2-chloro-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5110690.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5110704.png)

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5110720.png)
![isobutyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5110724.png)

![1-(2-fluorophenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5110735.png)
![N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5110761.png)

![N-ethyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5110774.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)pentanamide](/img/structure/B5110775.png)
![6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5110783.png)